molecular formula C14H12ClN5OS2 B6558269 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1040655-99-9

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B6558269
CAS RN: 1040655-99-9
M. Wt: 365.9 g/mol
InChI Key: YGGNYPWYRNKMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It has a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups. The FT-IR spectrum shows peaks corresponding to Ar-H str, Ar-C str, NH-str, NH-bend, C=O-str, and Cl . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl . Its melting point is between 211–213°C . The compound’s FT-IR and 1H-NMR spectra provide information about its chemical structure .

Future Directions

Thiadiazole derivatives, including this compound, have a broad spectrum of pharmacological properties . Future research could focus on exploring these properties further and developing novel therapeutic strategies.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as F5382-0863 or VU0643003-1, are currently unknown. The compound belongs to the class of 2-aminothiazole derivatives , which have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .

Mode of Action

Based on the general properties of 2-aminothiazole derivatives, it can be hypothesized that the compound might interact with its targets, leading to changes in cellular functions . The presence of the 3-chlorophenylamino and 5-methyl-1,3,4-thiadiazol-2-yl groups could potentially influence the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Given the broad anticancer activity of 2-aminothiazole derivatives , it can be speculated that the compound might interfere with pathways involved in cell proliferation and survival.

Result of Action

Given the broad anticancer activity of 2-aminothiazole derivatives , it can be speculated that the compound might induce cell death or inhibit cell proliferation in cancerous cells.

properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c1-8-19-20-14(23-8)18-12(21)6-11-7-22-13(17-11)16-10-4-2-3-9(15)5-10/h2-5,7H,6H2,1H3,(H,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGNYPWYRNKMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.